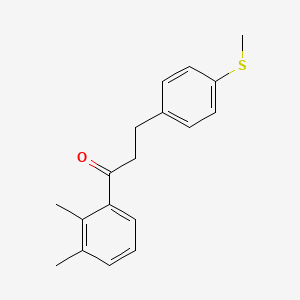

2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-5-4-6-17(14(13)2)18(19)12-9-15-7-10-16(20-3)11-8-15/h4-8,10-11H,9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAQKJBYJLQCGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)CCC2=CC=C(C=C2)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644378 | |

| Record name | 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-21-0 | |

| Record name | 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Executive Summary

This technical guide provides a comprehensive overview of a proposed synthetic pathway and a detailed characterization strategy for the novel compound, 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. Propiophenone derivatives are a significant class of compounds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of biologically active molecules.[1] This document outlines a robust, multi-step synthetic approach commencing with the preparation of a key intermediate, 3-(4-thiomethylphenyl)propanoic acid, followed by its conversion to the corresponding acyl chloride and subsequent Friedel-Crafts acylation with 1,2-dimethylbenzene. A rigorous characterization plan is detailed, employing a suite of modern analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—to unequivocally confirm the structure, purity, and identity of the target compound. This guide is intended to serve as a practical and scientifically grounded resource for researchers engaged in the synthesis and analysis of novel aromatic ketones.

Introduction: The Significance of Substituted Propiophenones

Propiophenones, characterized by a phenyl ring attached to a propanone backbone, are versatile building blocks in organic synthesis.[2] Their derivatives are precursors to a wide array of pharmaceuticals, including anti-arrhythmic, antidiabetic, and local anesthetic agents.[1] The specific substitution pattern on the aromatic rings can profoundly influence the biological activity and physicochemical properties of the resulting molecules. The target compound of this guide, this compound, incorporates a dimethylated phenyl ring and a thiomethylphenyl moiety, features that suggest potential for interesting pharmacological profiles or applications in materials science. The thiomethyl group, in particular, can be a site for further chemical modification or may contribute to specific biological interactions.

This guide provides a prospective, in-depth methodology for the synthesis and characterization of this novel compound, leveraging established chemical principles and analytical protocols to ensure scientific rigor and reproducibility.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step sequence culminating in a Friedel-Crafts acylation reaction. This classic and reliable method forges a carbon-carbon bond between an aromatic ring and an acyl group, making it ideal for the construction of the target propiophenone.[3][4]

The proposed pathway is illustrated in the workflow diagram below:

Caption: Proposed three-step synthesis of the target compound.

Step 1: Synthesis of 3-(4-thiomethylphenyl)propanoic acid

The initial step involves the synthesis of the carboxylic acid precursor. A viable method is the reaction of 4-(methylthio)thiophenol with 3-chloropropanoic acid under basic conditions. This reaction proceeds via a nucleophilic substitution where the thiophenolate anion displaces the chloride from 3-chloropropanoic acid.

Step 2: Preparation of 3-(4-thiomethylphenyl)propanoyl chloride

The synthesized carboxylic acid is then converted to its more reactive acyl chloride derivative. This is a standard transformation in organic synthesis, readily achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[5] Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying the purification of the desired acyl chloride.

Step 3: Friedel-Crafts Acylation

The final step is the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with the prepared 3-(4-thiomethylphenyl)propanoyl chloride.[6] This electrophilic aromatic substitution is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3] The acyl group will be directed to one of the available positions on the 1,2-dimethylbenzene ring. The two methyl groups are ortho- and para-directing. Acylation is expected to occur at the 4-position, which is para to the 1-methyl group and meta to the 2-methyl group, due to steric considerations. However, for the synthesis of the target 2',3'-dimethyl isomer, acylation would need to occur at the 3-position, which is ortho to the 2-methyl group and meta to the 1-methyl group. While potentially a minor product, its formation is feasible and would require careful purification to isolate from other isomers.

Experimental Protocols: Synthesis

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Aluminum chloride and thionyl chloride are corrosive and react violently with water.[7][8]

Protocol for 3-(4-thiomethylphenyl)propanoic acid

-

To a solution of 4-(methylthio)thiophenol (1 equivalent) in an appropriate solvent such as ethanol, add sodium hydroxide (2.2 equivalents) dissolved in water.

-

To this solution, add 3-chloropropanoic acid (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(4-thiomethylphenyl)propanoic acid. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary for further purification.

Protocol for 3-(4-thiomethylphenyl)propanoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3-(4-thiomethylphenyl)propanoic acid (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

-

Add thionyl chloride (1.5 equivalents) dropwise to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(4-thiomethylphenyl)propanoyl chloride, which can be used in the next step without further purification.

Protocol for this compound

-

In a three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM and cool to 0 °C in an ice bath.[7]

-

To this suspension, add a solution of 3-(4-thiomethylphenyl)propanoyl chloride (1 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add a solution of 1,2-dimethylbenzene (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired this compound isomer.

Comprehensive Characterization

A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are proposed:

Caption: Workflow for the comprehensive characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra will be acquired.

Expected ¹H NMR Data (in CDCl₃, predicted):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic-H (thiomethylphenyl) | ~7.2 (d) | Doublet | 2H | Protons ortho to -SMe |

| Aromatic-H (thiomethylphenyl) | ~7.1 (d) | Doublet | 2H | Protons meta to -SMe |

| Aromatic-H (dimethylphenyl) | ~7.0-7.4 (m) | Multiplet | 3H | Protons on the dimethylphenyl ring |

| -CH₂- (alpha to C=O) | ~3.1 (t) | Triplet | 2H | Methylene protons adjacent to the carbonyl |

| -CH₂- (beta to C=O) | ~3.0 (t) | Triplet | 2H | Methylene protons adjacent to the thiomethylphenyl ring |

| -SCH₃ | ~2.5 (s) | Singlet | 3H | Methyl protons of the thiomethyl group |

| Ar-CH₃ (2') | ~2.4 (s) | Singlet | 3H | Methyl protons at the 2' position |

| Ar-CH₃ (3') | ~2.3 (s) | Singlet | 3H | Methyl protons at the 3' position |

Expected ¹³C NMR Data (in CDCl₃, predicted):

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~200 | Carbonyl carbon |

| Aromatic C-S | ~138 | Carbon attached to sulfur |

| Aromatic C (quaternary) | ~135-140 | Quaternary carbons of the aromatic rings |

| Aromatic C-H | ~125-130 | Protonated carbons of the aromatic rings |

| -CH₂- (alpha to C=O) | ~38 | Methylene carbon adjacent to the carbonyl |

| -CH₂- (beta to C=O) | ~30 | Methylene carbon adjacent to the thiomethylphenyl ring |

| Ar-CH₃ | ~15-20 | Methyl carbons on the aromatic ring |

| -SCH₃ | ~15 | Methyl carbon of the thiomethyl group |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (aromatic ketone)[9] |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches |

| ~700-600 | Medium | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data (Electron Impact - EI):

| m/z | Interpretation |

| 298 | Molecular ion (M⁺) |

| 135 | Acylium ion fragment: [CH₃(CH₃)C₆H₃CO]⁺ |

| 163 | Fragment from cleavage at the beta-position: [CH₂(C₆H₄)SCH₃]⁺ |

| 121 | Fragment: [C₆H₄SCH₃]⁺ |

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized compound.

Proposed HPLC Method:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 254 nm.

-

Injection Volume: 10 µL.

A single sharp peak in the chromatogram would indicate a high degree of purity.

Melting Point

The melting point is a fundamental physical property that provides an indication of purity. For a pure crystalline solid, a sharp melting point range is expected. Based on similar propiophenone derivatives, the melting point is anticipated to be in the range of 60-80 °C.[2][10]

Experimental Protocols: Characterization

NMR Spectroscopy Protocol

-

Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to obtain chemical shifts, integration values, and multiplicities.

IR Spectroscopy Protocol

-

Obtain the IR spectrum of the purified compound using either a KBr pellet method or as a thin film on a salt plate (for oils or low-melting solids).

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify and label the characteristic absorption bands.

Mass Spectrometry Protocol

-

Introduce a dilute solution of the purified compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).

-

Acquire the mass spectrum using electron impact (EI) ionization.

-

Identify the molecular ion peak and analyze the fragmentation pattern.

HPLC Protocol

-

Prepare a stock solution of the purified compound in the mobile phase (e.g., 1 mg/mL).

-

Prepare a series of dilutions for calibration if quantitative analysis is required.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution and record the chromatogram.

-

Calculate the purity based on the peak area percentage.

Conclusion

This technical guide has detailed a plausible and robust synthetic route for the novel compound this compound, centered around the well-established Friedel-Crafts acylation reaction. Furthermore, a comprehensive analytical strategy has been outlined to ensure the unequivocal characterization and purity assessment of the final product. The successful synthesis and characterization of this molecule will provide a valuable addition to the library of substituted propiophenones, paving the way for future investigations into its potential applications in medicinal chemistry and materials science. The methodologies and predicted data presented herein serve as a solid foundation for any researcher embarking on the synthesis of this or structurally related compounds.

References

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

The Good Scents Company. (n.d.). propiophenone, 93-55-0. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

-

Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Propiophenone - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. websites.umich.edu [websites.umich.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. propiophenone, 93-55-0 [thegoodscentscompany.com]

An In-depth Technical Guide to the Physicochemical Properties and Analysis of Tolperisone

A Note to the Reader: Initial searches for "2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone" did not yield sufficient data for a comprehensive technical guide, suggesting it may be a novel or not widely documented compound. Therefore, this guide focuses on a structurally related and well-characterized propiophenone derivative, Tolperisone . This centrally acting muscle relaxant serves as an excellent case study for the analytical and physicochemical characterization required in pharmaceutical development. The principles and methodologies discussed herein are broadly applicable to the characterization of other propiophenone derivatives.

Introduction

Tolperisone, chemically known as 2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone, is a centrally acting muscle relaxant.[1][2] It is utilized in the treatment of conditions associated with pathological muscle spasms and spasticity.[3][4] Unlike many other muscle relaxants, tolperisone exhibits its therapeutic effects with a reduced incidence of sedation.[1][5] Its mechanism of action is primarily attributed to the blockade of voltage-gated sodium and calcium channels, which leads to membrane stabilization and a reduction in spinal reflex activity.[5][6] This guide provides a detailed overview of the physical and chemical properties of tolperisone, along with established protocols for its synthesis and analysis, offering valuable insights for researchers and professionals in drug development.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) like tolperisone are fundamental to its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented below.

Table 1: Physicochemical Properties of Tolperisone and its Hydrochloride Salt

| Property | Tolperisone (Base) | Tolperisone Hydrochloride | Source(s) |

| IUPAC Name | 2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one | 2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride | [1][7] |

| CAS Number | 728-88-1 | 3644-61-9 | [1][7] |

| Molecular Formula | C₁₆H₂₃NO | C₁₆H₂₄ClNO | [1][7] |

| Molecular Weight | 245.36 g/mol | 281.82 g/mol | [1][7] |

| Appearance | - | White to off-white crystalline powder | [3][8][9] |

| Melting Point | - | 218-222 °C | [8] |

| Solubility | Insoluble in water | Extremely water-soluble, soluble in methanol and ethanol | [5][6][8] |

| pKa | - | - |

Synthesis of Tolperisone

The synthesis of tolperisone can be achieved through various routes, with the Mannich reaction being a common and efficient method.[10] This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.

General Synthetic Workflow: Mannich Reaction

The synthesis of tolperisone via the Mannich reaction typically involves the reaction of 4-methylpropiophenone with formaldehyde and piperidine hydrochloride.[10]

Caption: General workflow for the synthesis of Tolperisone via the Mannich reaction.

Experimental Protocol: Synthesis of Tolperisone Hydrochloride

This is a generalized protocol based on established synthetic methods.[10] Researchers should consult specific literature for detailed reaction conditions and safety precautions.

-

Reaction Setup: To a suitable reaction vessel, add 4-methylpropiophenone, piperidine hydrochloride, and a solvent such as an alcohol.

-

Addition of Reagents: Add 1,2-dioxolane (as a source of formaldehyde) and an acidic catalyst (e.g., hydrochloric acid).

-

Reaction: Heat the mixture to reflux and maintain the temperature for a specified period, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to allow the precipitation of the tolperisone salt.

-

Purification: Collect the solid product by filtration and purify it by recrystallization from an appropriate solvent to yield pure tolperisone hydrochloride.[11]

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and stability of tolperisone in both bulk drug substance and finished pharmaceutical products.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure of tolperisone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.[12][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) and aromatic C-H bonds.[14][15]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.[16][17]

Table 2: Key Spectroscopic Data for Tolperisone

| Technique | Key Peaks / Signals | Source(s) |

| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, and protons of the piperidine ring. | [4] |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons. | [12] |

| IR (KBr) | Characteristic absorption bands for the C=O stretch and aromatic C-H bonds. | [4][14] |

| MS (ESI+) | [M+H]⁺ ion corresponding to the molecular weight of the free base. | [1][16] |

Chromatographic Analysis

Chromatographic methods are essential for separating tolperisone from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of tolperisone.[5][9][18] Reversed-phase HPLC with UV detection is a common approach.

Caption: General workflow for the HPLC analysis of Tolperisone.

Experimental Protocol: HPLC Analysis of Tolperisone

This protocol is a representative example and may require optimization based on the specific application and available instrumentation.[18][19][20][21]

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of a phosphate buffer and acetonitrile. The pH of the buffer may need adjustment to achieve optimal separation.[18]

-

Standard and Sample Preparation: Accurately weigh and dissolve tolperisone standard and the sample to be analyzed in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Data Processing: Determine the retention time and peak area of tolperisone. Quantify the amount of tolperisone in the sample by comparing its peak area to that of the standard. Assess purity by examining the presence of any other peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially in biological matrices like plasma, LC-MS/MS is the method of choice.[16][22] This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry.

Conclusion

Tolperisone is a well-characterized propiophenone derivative with a distinct pharmacological profile. The comprehensive understanding of its physical and chemical properties, coupled with robust analytical methodologies for its synthesis and characterization, is paramount for ensuring its quality, safety, and efficacy in clinical use. The technical guide presented here offers a foundational understanding for researchers and drug development professionals working with tolperisone and other related propiophenone compounds.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5511, Tolperisone. [Link]

-

Reddy, G. S., Reddy, S. L. N., & Kumar, P. P. (2012). Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. American Journal of Analytical Chemistry, 3, 82-89. [Link]

-

Hajdu, I., et al. (2008). NMR analysis, protonation equilibria and decomposition kinetics of tolperisone. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 575-583. [Link]

-

Praseetha, K., et al. (2017). A review on tolperisone – centrally acting muscle relaxant and its analytical methods. World Journal of Pharmaceutical Research, 6(16), 1510-1516. [Link]

-

Al-Fantoukh, H. A., Al-Khamis, K. I., & El-Sayed, Y. M. (2019). Rapid Determination of Tolperisone in Human Plasma by Reversed Phase High Performance Liquid Chromatography. Latin American Journal of Pharmacy, 38(4), 785-90. [Link]

-

Jain, P. S., Khatal, R. N., & Surana, S. J. (2011). Reversed phase-high performance liquid chromatographic method for simultaneous estimation of tolperisone hydrochloride and etodolac in a combined fixed dose oral formulations. Journal of Young Pharmacists, 3(4), 322-327. [Link]

-

Fengchen Group. Tolperisone Hydrochloride Or Tolperisone Hcl BP EP USP CAS 3644-61-9. [Link]

-

Rao, J. M., & Sankar, D. G. (2014). RP HPLC Method Development and Validation of Tolperisone HCl and Diclofenac Sodium in Bulk and Pharmaceutical Dosage Forms. International Journal of Pharmacy and Biological Sciences, 4(2), 96-104. [Link]

- Google P

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 92965, Tolperisone Hydrochloride. [Link]

-

Lee, H. W., et al. (2013). Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application. Journal of Chromatography B, 940, 94-98. [Link]

- Google Patents. Method for producing salts of tolperisone.

-

LookChem. PROPIOPHENONE. [Link]

-

El-Koussi, W. M., et al. (2022). Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study. Journal of Separation Science, 45(10), 1646-1655. [Link]

-

Patel, A. U., et al. (2018). FTIR of Tolperisone HCl. ResearchGate. [Link]

-

World Journal of Pharmaceutical Research. Review of tolperisone: a muscle relaxant and its analysis methods. [Link]

-

Quasthoff, S., et al. (2008). Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects. CNS Neuroscience & Therapeutics, 14(2), 107-119. [Link]

- Google P

-

Opast Publishing Group. (2023). Formulation Development of Tolperisone Hydrochloride Film Coated Tablet. [Link]

-

Al-Asmari, A. I., et al. (2016). Mass spectrometric (MS)/MS spectra and chemical structures of cortisol and tolperisone (internal standard), solution concentration 10 ?g/ml each in methanol. ResearchGate. [Link]

-

Gaurang International. Propiophenone Manufacturers Gujarat. [Link]

-

Wikipedia. Propiophenone. [Link]

- Google Patents.

-

The Good Scents Company. propiophenone, 93-55-0. [Link]

-

PrepChem.com. Synthesis of propiophenone. [Link]

-

SDI. PROPIOPHENONE. [Link]

-

precisionFDA. TOLPERISONE. [Link]

- Google Patents. Synthesis method of substituted thiophenol.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24725988, 2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. [Link]

- Google Patents. Synthetic method of 3' -methyl propiophenone.

- Google P

-

Semantic Scholar. Synthesis, Characterization and in vitro Evaluation of 3-(4-(Methylthio)phenyl)-1-(thiophene-3-yl)prop-2-en-1-one. [Link]

Sources

- 1. Tolperisone | C16H23NO | CID 5511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 3644-61-9: Tolperisone hydrochloride | CymitQuimica [cymitquimica.com]

- 4. guidechem.com [guidechem.com]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Tolperisone Hydrochloride | C16H24ClNO | CID 92965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tolperisone Hydrochloride Or Tolperisone Hcl BP EP USP CAS 3644-61-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 9. Review of tolperisone: a muscle relaxant and its analysis methods. [wisdomlib.org]

- 10. US20060041141A1 - Method for producing salts of tolperisone - Google Patents [patents.google.com]

- 11. CN107868065B - Tolperisone hydrochloride compound and preparation method thereof - Google Patents [patents.google.com]

- 12. Tolperisone hydrochloride(3644-61-9) 13C NMR [m.chemicalbook.com]

- 13. NMR analysis, protonation equilibria and decomposition kinetics of tolperisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tolperisone hydrochloride(3644-61-9) IR2 spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. saudijournals.com [saudijournals.com]

- 20. Reversed phase-high performance liquid chromatographic method for simultaneous estimation of tolperisone hydrochloride and etodolac in a combined fixed dose oral formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijpbs.com [ijpbs.com]

- 22. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone, identified by the CAS number 898781-21-0 , is a substituted aromatic ketone belonging to the propiophenone family.[1][2][3][4] Propiophenones are characterized by a three-carbon chain attached to a phenyl ring, with a carbonyl group at the first carbon of the chain. This particular derivative features a dimethyl-substituted phenyl ring and a thiomethylphenyl group, structural motifs that are of significant interest in medicinal chemistry and materials science.

The propiophenone core is a versatile scaffold found in numerous biologically active compounds and serves as a key intermediate in the synthesis of various pharmaceuticals.[5][6] The presence of a sulfur-containing moiety, specifically the thiomethyl group, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Thiophene and its derivatives, for instance, are known to be present in a wide range of drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[7][8][9][10][11] This guide provides a comprehensive overview of the available technical information on this compound, including its chemical properties, a plausible synthetic route, potential applications, and analytical and safety considerations.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 898781-21-0 | [1] |

| Molecular Formula | C₁₈H₂₀OS | [12] |

| Molecular Weight | 284.42 g/mol | [12] |

| IUPAC Name | 1-(2,3-dimethylphenyl)-3-(4-(methylthio)phenyl)propan-1-one | N/A |

Synthesis and Methodology

A plausible and efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This classic and versatile method is widely used for the preparation of aromatic ketones.[5][13] The proposed synthesis involves the reaction of 1,2-dimethylbenzene with 3-(4-(methylthio)phenyl)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Proposed Synthetic Pathway

Caption: Proposed Friedel-Crafts acylation pathway for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This is a generalized protocol and should be adapted and optimized by a qualified chemist.

-

Preparation of the Acyl Chloride:

-

Start with 3-(4-(methylthio)phenyl)propanoic acid.

-

React the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane or toluene) to yield 3-(4-(methylthio)phenyl)propanoyl chloride.

-

The reaction is typically performed at room temperature or with gentle heating.

-

The excess chlorinating agent and solvent are removed under reduced pressure.

-

-

Friedel-Crafts Acylation:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous aluminum chloride (AlCl₃) to an excess of 1,2-dimethylbenzene, which serves as both reactant and solvent.

-

Cool the mixture in an ice bath.

-

Slowly add the prepared 3-(4-(methylthio)phenyl)propanoyl chloride dropwise to the stirred mixture. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

-

Potential Applications and Research Directions

While specific applications for this compound have not been extensively documented, its structural features suggest several areas of potential interest for researchers and drug development professionals:

-

Pharmaceutical Intermediates: Propiophenone derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including central nervous system agents, anti-inflammatory drugs, and cardiovascular medications.[5][6] The title compound could serve as a precursor for more complex molecules with potential therapeutic value.

-

Medicinal Chemistry Scaffolds: The thiomethylphenyl group is a bioisostere of other functional groups and can be used to modulate the biological activity and pharmacokinetic properties of a lead compound. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets.[7][8]

-

Materials Science: Aromatic ketones are sometimes explored for their photochemical properties and as building blocks for polymers and other advanced materials.

Caption: Potential research applications for the title compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound would typically involve a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would provide information on the number and connectivity of protons, including the characteristic signals for the aromatic protons, the methyl groups, and the methylene protons of the propiophenone backbone.

-

¹³C NMR would show the number of unique carbon atoms, including the carbonyl carbon and the carbons of the aromatic rings.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1690 cm⁻¹ would be indicative of the aromatic ketone carbonyl group.

-

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of organic compounds.[14]

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Safety, Handling, and Storage

Specific safety data for this compound is not available. Therefore, it is prudent to handle this compound with the same precautions as other propiophenone derivatives.[15][16][17][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Fire Safety: Propiophenones are generally combustible liquids.[16] Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.

Conclusion

This compound is a substituted propiophenone with potential applications as a synthetic intermediate and a scaffold in medicinal chemistry. While specific data on this compound is limited, its synthesis can be reasonably achieved through established methods like the Friedel-Crafts acylation. Its structural features, particularly the presence of the thiomethylphenyl group, make it an interesting target for further investigation in the development of novel therapeutic agents and functional materials. As with any chemical, proper safety precautions should be observed during its handling and use.

References

-

abcr GmbH. AB366033 | CAS 898781-21-0 – this compound, 97%. Available from: [Link]

-

ChemWhat. 898781-21-0 | this compound. Available from: [Link]

-

Wikipedia. Propiophenone. Available from: [Link]

-

LookChem. Propiophenone. Available from: [Link]

-

Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Available from: [Link]

- Herrington, D.; Noss, L. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. J.

-

National Center for Biotechnology Information. Therapeutic Potential of Thiophene Compounds: A Mini-Review. Available from: [Link]

-

MDPI. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Available from: [Link]

-

National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

Sources

- 1. 898781-21-0|this compound|BLD Pharm [bldpharm.com]

- 2. AB366033 | CAS 898781-21-0 – abcr Gute Chemie [abcr.com]

- 3. 898781-21-0_CAS号:898781-21-0_this compound - 化源网 [chemsrc.com]

- 4. 898781-21-0 CAS Manufactory [m.chemicalbook.com]

- 5. Propiophenone - Wikipedia [en.wikipedia.org]

- 6. manavchem.com [manavchem.com]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. CAS:898781-21-0this compound-毕得医药 [bidepharm.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. cdnisotopes.com [cdnisotopes.com]

- 16. fishersci.de [fishersci.de]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

A Methodological Guide to the Structural Determination of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Abstract: The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and potential applications. This guide outlines a comprehensive methodological workflow for determining the crystal structure of the novel compound 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. As no public structural data currently exists for this specific molecule, this document serves as a technical roadmap for researchers in chemical crystallography and drug development. We detail a proposed synthetic pathway, rigorous purification and crystallization protocols, and the subsequent analysis by single-crystal X-ray diffraction (SC-XRD). The narrative emphasizes the causality behind experimental choices, from solvent selection in crystal growth to the computational processes of structure solution and refinement. The goal is to provide a robust, self-validating framework for obtaining a definitive crystallographic model, enabling deeper insights into its intramolecular geometry and supramolecular architecture.

Introduction: The Imperative for Structural Elucidation

Propiophenone and its derivatives are versatile scaffolds in organic synthesis and serve as key intermediates for various pharmaceuticals, including antidepressants and appetite suppressants.[1][2][3] The specific molecule of interest, this compound, combines this core with three distinct functional regions:

-

A dimethylphenyl ring , which introduces steric bulk and influences the molecule's overall conformation.

-

A flexible propanone linker , allowing for multiple torsional arrangements.

-

A 4-thiomethylphenyl group , which provides a potential site for hydrogen bonding and other weak intermolecular interactions.

Understanding how these fragments arrange in three-dimensional space is critical. The spatial conformation of aromatic ketones can significantly impact their electronic properties and efficacy in applications like perovskite solar cells.[4][5] Furthermore, determining the crystal structure provides unequivocal proof of chemical identity and reveals the packing motifs and intermolecular forces that govern the solid-state properties of the material. This process is a cornerstone of crystal engineering, which aims to rationally design functional molecular solids.[6][7]

This guide provides the complete experimental and computational protocol necessary to move from synthesis to a fully refined and validated crystal structure of the title compound.

Part I: Synthesis and High-Purity Crystal Growth

The foundational requirement for a successful single-crystal X-ray diffraction experiment is a high-quality, single crystal of sufficient size (typically 0.1-0.3 mm).[8] This necessitates not only a viable synthetic route but also meticulous purification and controlled crystallization.

Proposed Synthesis Pathway

A plausible and efficient method to synthesize the target compound is via a Michael addition reaction, a well-established method for forming carbon-carbon bonds.

Step 1: Synthesis of the Chalcone Intermediate. An initial Claisen-Schmidt condensation between 2,3-dimethylacetophenone and 4-(methylthio)benzaldehyde would be performed under basic conditions (e.g., aqueous NaOH in ethanol) to yield the corresponding α,β-unsaturated ketone (chalcone).

Step 2: Michael Addition. While a direct synthesis is ideal, many propiophenone derivatives are synthesized via multi-step reactions.[9] A common route involves the reaction of an appropriate Grignard reagent with a substituted benzaldehyde, followed by oxidation. For our target, a conjugate addition of a methyl group (using an organocuprate reagent like lithium dimethylcuprate) to a chalcone precursor, followed by a proton source, would yield the final propiophenone derivative.

Rigorous Purification

Crude product from the synthesis must be purified to >99% purity. The presence of impurities or isomeric byproducts can severely inhibit or completely prevent the growth of single crystals.

Protocol:

-

Column Chromatography: The crude product will be subjected to flash column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will be used to separate the target compound from unreacted starting materials and byproducts.

-

Purity Confirmation: Fractions will be analyzed by Thin-Layer Chromatography (TLC) and combined. The purity of the pooled product will be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Single Crystal Growth: The Art of Nucleation and Growth

Growing a single crystal is often the most challenging step. It involves preparing a supersaturated solution of the purified compound and allowing molecules to slowly assemble into an ordered crystal lattice. Several methods should be attempted in parallel to maximize the chances of success.

Experimental Protocols:

-

Method A: Slow Evaporation

-

Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a small, clean vial.

-

Cover the vial with a cap, pierced with a needle, to allow for slow solvent evaporation over several days to weeks at room temperature.

-

-

Method B: Solvent/Anti-Solvent Vapor Diffusion

-

Dissolve 5-10 mg of the compound in a small volume (0.5 mL) of a solvent in which it is readily soluble (e.g., dichloromethane). Place this solution in a small open vial.

-

Place the small vial inside a larger, sealed jar containing a few milliliters of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane or pentane).

-

Slow diffusion of the anti-solvent vapor into the solution will gradually lower the compound's solubility, promoting slow crystallization.

-

-

Method C: Slow Cooling

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol or isopropanol) at an elevated temperature (e.g., 40-50°C).

-

Ensure all solid is dissolved, then filter the hot solution to remove any particulate matter.

-

Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4°C) to induce crystallization.

-

The choice of solvent is critical and often determined empirically. A good starting point is a solvent in which the compound has moderate solubility.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal is obtained, its three-dimensional structure can be determined using SC-XRD. This technique relies on the principle that a crystal lattice diffracts X-rays in a unique pattern, from which the arrangement of atoms can be deduced.[10][11]

Caption: Workflow from synthesis to final structure validation.

Data Collection

Protocol:

-

Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head in the diffractometer.[12]

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion of the atoms. It is then exposed to a monochromatic X-ray beam.

-

Rotation and Detection: The crystal is rotated through various orientations, and the thousands of resulting diffraction spots are recorded by a detector.[10] The intensity and position of each spot are measured.

Structure Solution and Refinement

The collected data (a set of reflection intensities and positions) must be computationally processed to generate the final structure.

Protocol:

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal.[8]

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, which reveals the positions of most atoms.

-

Structure Refinement: A model of the molecule is fitted to the electron density map. The atomic positions, and their thermal displacement parameters, are then refined using a least-squares algorithm to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. Hydrogen atoms are typically placed in calculated positions.

Expected Structural Features & Supramolecular Analysis

While the precise structure is unknown, the molecular formula allows us to hypothesize about its key features.

Intramolecular Geometry

The final refined structure will provide precise bond lengths, bond angles, and torsion angles.[13] Key points of interest will be:

-

The torsion angle between the plane of the 2',3'-dimethylphenyl ring and the carbonyl group, which will be influenced by steric hindrance from the ortho-methyl group.

-

The conformation of the ethyl linker, defining the overall shape of the molecule.

-

The planarity of the thiomethylphenyl group.

Supramolecular Assembly and Crystal Packing

The crystal packing is determined by a network of non-covalent interactions. The functional groups in the title compound suggest several possibilities for forming supramolecular synthons—the building blocks of the crystal structure.[6]

-

C-H···O Interactions: The carbonyl oxygen is a strong hydrogen-bond acceptor. It is highly likely to interact with aromatic or methyl C-H groups from neighboring molecules.

-

π-π Stacking: The two aromatic rings provide opportunities for π-π stacking interactions, which could organize the molecules into columns or layers.

-

C-H···S Interactions: The sulfur atom of the thiomethyl group can act as a weak hydrogen-bond acceptor, potentially forming C-H···S interactions.[14]

-

C-H···π Interactions: The electron-rich faces of the aromatic rings can act as acceptors for C-H donors from adjacent molecules.

Caption: Potential supramolecular interactions in the crystal lattice.

Data Presentation and Validation

The final structural results are presented in a standardized format. The Crystallographic Information File (CIF) contains all relevant data about the experiment and the final structure. A summary table is crucial for publications.

| Parameter | Expected Value / Information |

| Chemical Formula | C₁₈H₂₀OS |

| Formula Weight | 284.41 |

| Crystal System | To be determined (e.g., Monoclinic) |

| Space Group | To be determined (e.g., P2₁/c) |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined (molecules per unit cell) |

| Temperature (K) | 100 K |

| Wavelength (Å) | 0.71073 (Mo Kα) or 1.54184 (Cu Kα) |

| R₁ [I > 2σ(I)] | < 0.05 for a good quality structure |

| wR₂ (all data) | < 0.15 for a good quality structure |

| Goodness-of-fit (S) | ~1.0 |

The key figures of merit are the R-factors (R₁ and wR₂), which represent the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

Conclusion

This technical guide presents a complete and logical workflow for the synthesis, crystallization, and definitive structural characterization of this compound by single-crystal X-ray diffraction. By following these self-validating protocols, researchers can obtain a high-fidelity molecular structure. This information is indispensable, providing the foundational data needed to understand the compound's solid-state behavior, rationalize its physical properties, and guide the future design of related molecules with tailored functionalities.

References

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

Tiwari, P., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry, 20(6), 2172-9. Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. Retrieved from [Link]

-

Chemical Land21. (n.d.). PROPIOPHENONE. Retrieved from [Link]

- Google Patents. (n.d.). EP 0008464 B1: Production of propiophenone.

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

-

Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]

-

Bruker. (2020). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the synthesis of propiophenone 4. Retrieved from [Link]

-

Jiang, X., et al. (2024). Spatial Conformation Engineering of Aromatic Ketones for Highly Efficient and Stable Perovskite Solar Cells. Journal of the American Chemical Society. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of propiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. Retrieved from [Link]

-

Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition, 46(44), 8342-8356. Retrieved from [Link]

- Google Patents. (n.d.). CN111187188A: Synthesis method of substituted thiophenol.

-

Oliveira, A. B., et al. (2017). Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 4), 476–479. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures and spatial torsion angles of three aromatic ketones. Retrieved from [Link]

-

ResearchGate. (2017). Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one. Retrieved from [Link]

- Google Patents. (n.d.). CN111393272A: Synthetic method of 3' -methyl propiophenone.

-

Semantic Scholar. (n.d.). Synthesis, Characterization and in vitro Evaluation of 3-(4-(Methylthio)phenyl)-1-(thiophene-3-yl)prop-2-en-1-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate. Retrieved from [Link]

-

Raja, R., et al. (2015). Crystal Structures of Methyl 3-(4-iso-propyl-phen-yl)-1-methyl-1,2,3,3a,4,9b-hexa-hydro-thio-chromeno[4,3-b]pyrrole-3a-carboxyl-ate... Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), 574-7. Retrieved from [Link]

-

Chen, Y., et al. (2020). Crystal engineering of porous coordination networks to enable separation of C2 hydrocarbons. Chemical Communications, 56(73), 10634-10650. Retrieved from [Link]

-

University of Southampton. (2023). CrystEngComm. Retrieved from [Link]

-

PubChem. (n.d.). 2',3'-Dimethyl-3-(4-methylphenyl)propiophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2',3'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structures of 3-hydroxy-2,4-dimethyl-2H-thiophen-5-one and 3-hydroxy-4-methyl-2H-thiophen-5-one. Retrieved from [Link]

Sources

- 1. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. manavchem.com [manavchem.com]

- 3. Propiophenone - Wikipedia [en.wikipedia.org]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.uoc.gr [chemistry.uoc.gr]

- 7. Crystal engineering of porous coordination networks to enable separation of C2 hydrocarbons - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. fiveable.me [fiveable.me]

- 9. CN111393272A - Synthetic method of 3' -methyl propiophenone - Google Patents [patents.google.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. youtube.com [youtube.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. pulstec.net [pulstec.net]

- 14. Crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

"solubility of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone in organic solvents"

An In-Depth Technical Guide to the Solubility of 2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. We will explore the theoretical underpinnings of solubility, present detailed experimental protocols for its determination, and discuss the factors influencing the dissolution of this specific propiophenone derivative.

Introduction: The Significance of Solubility in Drug Development

This compound is a complex organic molecule with potential applications in medicinal chemistry. Its structure, featuring a propiophenone backbone with dimethyl and thiomethylphenyl substitutions, suggests a lipophilic character which significantly influences its solubility profile. Understanding the solubility of this compound in different organic solvents is paramount for several stages of drug development, including:

-

Lead Optimization: Early assessment of solubility helps in identifying promising drug candidates and flagging potential formulation challenges.[1]

-

Formulation Development: The choice of solvents is crucial for creating stable and effective dosage forms, whether for oral, parenteral, or topical administration.[2]

-

Process Chemistry: Solubility data is essential for designing efficient crystallization, purification, and manufacturing processes.

-

Pharmacokinetic and Toxicological Studies: The solubility of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for safety and efficacy assessments.[3]

This guide will provide the necessary framework for a thorough investigation of the solubility of this compound.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. The solubility of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4] For this compound, the following structural features are key determinants of its solubility:

-

Propiophenone Core: The ketone functional group can act as a hydrogen bond acceptor, allowing for interactions with protic solvents.

-

Aromatic Rings: The two phenyl rings contribute to the molecule's nonpolar character, favoring solubility in nonpolar solvents through van der Waals forces and π-π stacking interactions.

-

Methyl and Thiomethyl Groups: These alkyl and thioether groups further enhance the lipophilicity of the molecule.

A more quantitative prediction of solubility can be approached using concepts like the Hildebrand and Hansen solubility parameters, which correlate the cohesive energy densities of the solute and solvent.[2]

Factors Influencing Solubility

Several external factors can significantly impact the solubility of this compound:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature, as the process is often endothermic.[5] However, this relationship should be determined empirically for each solvent system.

-

Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, plays a crucial role.[4] A range of solvents from polar aprotic (e.g., DMSO, DMF) to nonpolar (e.g., hexane, toluene) should be investigated to establish a comprehensive solubility profile.

-

Crystal Polymorphism: The crystalline form of the compound can have a significant impact on its solubility. Different polymorphs can exhibit different lattice energies, leading to variations in their dissolution behavior.[2]

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves a series of well-defined experimental protocols.

Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed using a simple test tube method to classify the compound's solubility in a range of common laboratory solvents.[6][7]

Protocol:

-

Add approximately 10-20 mg of this compound to a series of small test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Vortex each test tube vigorously for 1-2 minutes.

-

Visually inspect for the complete dissolution of the solid.

-

If the compound does not dissolve at room temperature, gently warm the test tube and observe any changes in solubility.

-

Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8][9]

Protocol:

-

Prepare a supersaturated solution of this compound in the selected organic solvent in a sealed vial or flask.

-

Agitate the solution at a constant temperature using a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible to confirm saturation.[8]

-

After equilibration, allow the solution to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to remove any undissolved particles.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[10]

Visualization of the Shake-Flask Workflow:

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Analytical Methodologies

The choice of analytical method is critical for accurate quantification of the dissolved solute.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of the compound in a saturated solution. A validated method with a suitable column, mobile phase, and detection wavelength should be used.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore and does not suffer from interference from the solvent, UV-Vis spectroscopy can be a rapid and straightforward method for concentration determination. A calibration curve should be prepared to ensure accuracy.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility of this compound in Selected Organic Solvents at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 1.88 | > 50 | > 0.176 |

| Toluene | 2.38 | > 100 | > 0.352 |

| Dichloromethane | 8.93 | > 100 | > 0.352 |

| Ethyl Acetate | 6.02 | ~ 80 | ~ 0.281 |

| Acetone | 20.7 | ~ 60 | ~ 0.211 |

| Ethanol | 24.5 | ~ 30 | ~ 0.105 |

| Methanol | 32.7 | ~ 15 | ~ 0.053 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | > 0.352 |

| Water | 80.1 | < 0.1 | < 0.00035 |

Interpretation of Results:

The hypothetical data in Table 1 suggests that this compound is a lipophilic compound with high solubility in nonpolar and polar aprotic solvents, and lower solubility in polar protic solvents. Its poor aqueous solubility is a key characteristic that will necessitate enabling formulation strategies for potential oral drug delivery.

Visualization of Solubility Classification:

Caption: A simplified classification of solubility based on concentration.

Conclusion and Future Directions

This guide has outlined the theoretical and practical considerations for determining the solubility of this compound in organic solvents. A thorough understanding of its solubility profile is a critical early step in the drug development process. Future studies should focus on:

-

Thermodynamic vs. Kinetic Solubility: Differentiating between thermodynamic and kinetic solubility can provide further insights into the compound's behavior under various conditions.[1]

-

pH-Dependent Solubility: For ionizable compounds, determining the solubility as a function of pH is essential.

-

Solubility in Biorelevant Media: Assessing solubility in simulated gastric and intestinal fluids can provide a more accurate prediction of in vivo dissolution.

By following the methodologies presented in this guide, researchers can generate the robust solubility data necessary to advance the development of this compound as a potential therapeutic agent.

References

-

Solubility of Things. (n.d.). Propiophenone. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN111393272A - Synthetic method of 3' -methyl propiophenone.

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

S. S. L. D. S. L. van de Waterbeemd, H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvents: Properties, solubility parameter, solvation, toxicity, safety. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-(4 (methylthio)phenyl)-1-(thiophene-2-yl)prop-2-en-1-one. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

-

PubChem. (n.d.). 2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. Retrieved from [Link]

-

YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

Semantic Scholar. (2007). Some factors affecting the solubility of polymers. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, Characterization and in vitro Evaluation of 3-(4-(Methylthio)phenyl)-1-(thiophene-3-yl)prop-2-en-1-one. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rheolution.com [rheolution.com]

- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. youtube.com [youtube.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Propiophenone Core: A Scaffold for Innovation in Drug Discovery and Material Science

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Propiophenone Scaffold

The propiophenone scaffold, a simple aromatic ketone, represents a remarkably versatile building block in modern chemistry. Its straightforward structure, consisting of a phenyl ring attached to a propan-1-one group, belies the vast chemical space and diverse functionalities that can be accessed through substitution. This guide provides an in-depth exploration of the potential applications of substituted propiophenones, with a focus on their pivotal roles in medicinal chemistry, organic synthesis, and materials science. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships (SAR) that underpin the utility of these compounds, offering insights for researchers and developers aiming to harness their potential.

Medicinal Chemistry: Targeting the Central Nervous System and Beyond

Substituted propiophenones have emerged as a privileged scaffold in drug discovery, primarily due to their ability to interact with key biological targets, particularly within the central nervous system (CNS).

Bupropion: A Case Study in Atypical Antidepressant Design

Bupropion, marketed under trade names such as Wellbutrin® and Zyban®, is a prominent example of a successful therapeutic agent based on the propiophenone core.[1] It is classified as an atypical antidepressant and is also used for smoking cessation.[2]

Mechanism of Action: Bupropion's therapeutic effects are primarily attributed to its activity as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3][4] By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), bupropion increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.[5] This dual mechanism of action distinguishes it from more common antidepressants like selective serotonin reuptake inhibitors (SSRIs).[2]

Caption: Mechanism of action of Bupropion as a Norepinephrine-Dopamine Reuptake Inhibitor.

Synthetic Approach: The synthesis of bupropion hydrochloride typically involves the α-bromination of 3'-chloropropiophenone, followed by a nucleophilic substitution with tert-butylamine and subsequent salt formation with hydrochloric acid.[6][7][8] Greener synthetic routes have been developed to minimize the use of hazardous reagents and solvents.[9][10]

Experimental Protocol: Synthesis of Bupropion Hydrochloride

This protocol is a generalized procedure based on common synthetic routes.[6][9]

Step 1: α-Bromination of 3'-chloropropiophenone

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3'-chloropropiophenone in a suitable solvent such as dichloromethane or ethyl acetate.

-

Slowly add a solution of bromine in the same solvent to the flask at room temperature. The reaction is typically monitored by the disappearance of the bromine color.

-

After the reaction is complete, the solvent is removed under reduced pressure to yield the crude α-bromo-3'-chloropropiophenone.

Step 2: Amination with tert-Butylamine

-

Dissolve the crude α-bromo-3'-chloropropiophenone in a suitable solvent like N-methylpyrrolidinone (NMP) or a greener alternative like Cyrene™.[9]

-

Add an excess of tert-butylamine to the solution.

-

Heat the reaction mixture at a controlled temperature (e.g., 55-60°C) for a specified period (e.g., 20-30 minutes).[9]

-

After cooling, quench the reaction with water and extract the product into an organic solvent such as diethyl ether or ethyl acetate.

Step 3: Salt Formation

-

Wash the organic extract with water to remove any water-soluble impurities.

-

To the organic solution containing the bupropion free base, add a solution of hydrochloric acid (e.g., 1 M HCl in ethyl acetate or concentrated HCl) to precipitate bupropion hydrochloride.[6][9]

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain bupropion hydrochloride.

Cathinone Derivatives: From Natural Stimulants to Designer Drugs

Cathinone, a naturally occurring propiophenone derivative found in the khat plant (Catha edulis), is a psychomotor stimulant.[11][12] Synthetic modifications to the cathinone scaffold have led to a wide array of "designer drugs" with varying potencies and mechanisms of action.[13][14]

Structure-Activity Relationships (SAR): The pharmacological profile of substituted cathinones is highly dependent on the nature and position of substituents on the aromatic ring and the amino group.[11][15]

-

Ring Substitutions: The addition of substituents to the phenyl ring can significantly alter the activity and selectivity of the compound for monoamine transporters. For instance, para-substitution with bulky groups tends to shift selectivity towards the serotonin transporter (SERT).[12][14]

-

N-Alkylation: The nature of the alkyl group on the nitrogen atom influences the compound's mechanism of action. Primary and secondary amines often act as transporter substrates (releasers), while tertiary amines, particularly those incorporated into a pyrrolidine ring, tend to be potent reuptake inhibitors.[11]

-

α-Alkyl Chain Length: Increasing the length of the alkyl chain at the α-position can impact potency at the dopamine transporter.[15]

| Compound | R1 | R2 | R3 | Primary Transporter Interaction |

| Cathinone | H | H | H | DAT/NET Releaser |

| Methcathinone | H | CH₃ | H | DAT/NET Releaser |

| Mephedrone | 4-CH₃ | CH₃ | H | DAT/SERT Releaser |

| MDPV | 3,4-methylenedioxy | Pyrrolidine | C₂H₅ | DAT/NET Reuptake Inhibitor |

| Bupropion | 3-Cl | t-butyl | H | DAT/NET Reuptake Inhibitor |

| Table 1: Structure-Activity Relationships of Selected Substituted Cathinones. |

Mechanism of Action: Substituted cathinones exert their stimulant effects by modulating the function of monoamine transporters (DAT, NET, and SERT).[11] They can act as either:

-

Releasers (Substrates): These compounds are transported into the presynaptic neuron, leading to a reversal of the transporter's normal function and subsequent release of neurotransmitters from the cytoplasm into the synaptic cleft.[11][12]

-